1,1,1-Trimethyldisilane

Thermal Decomposition Kinetics Silylene Generation Precursor Stability

1,1,1-Trimethyldisilane (H₃SiSi(CH₃)₃) is an organosilicon compound with the molecular formula C₃H₁₂Si₂ and a molecular weight of 104.2984 g/mol. It belongs to the disilane class, characterized by a silicon-silicon single bond with three methyl substituents on one silicon atom and three hydrogen atoms on the other.

Molecular Formula C3H9Si2
Molecular Weight 101.27 g/mol
CAS No. 18365-32-7
Cat. No. B15342459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trimethyldisilane
CAS18365-32-7
Molecular FormulaC3H9Si2
Molecular Weight101.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si]
InChIInChI=1S/C3H9Si2/c1-5(2,3)4/h1-3H3
InChIKeyHUYHHHVTBNJNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trimethyldisilane (CAS 18365-32-7): Essential Properties and Structural Identity for Procurement


1,1,1-Trimethyldisilane (H₃SiSi(CH₃)₃) is an organosilicon compound with the molecular formula C₃H₁₂Si₂ and a molecular weight of 104.2984 g/mol [1]. It belongs to the disilane class, characterized by a silicon-silicon single bond with three methyl substituents on one silicon atom and three hydrogen atoms on the other [2]. The compound exists as a volatile liquid at room temperature with a boiling point of 64.7 ± 23.0 °C at 760 mmHg and a vapor pressure of 175.3 ± 0.1 mmHg at 25 °C . Its unique structural asymmetry distinguishes it from other trimethyldisilane isomers and related organosilanes.

Thermal silylene (SiH₂) generation via Si–Si cleavage
CVD precursor with controlled volatility and decomposition
Asymmetric organosilicon building block synthesis
Gas-phase electron diffraction structure studies

Why 1,1,1-Trimethyldisilane Cannot Be Replaced by Generic Disilanes or Monosilanes in Critical Applications


Organosilicon precursors are not interchangeable due to fundamental differences in decomposition pathways, thermal stability, and resultant film properties. 1,1,1-Trimethyldisilane possesses a distinct Si-Si bond and an asymmetric substitution pattern that governs its thermal decomposition kinetics and the nature of reactive intermediates generated [1]. Unlike monosilanes such as trimethylsilane, which lack an Si-Si bond, 1,1,1-trimethyldisilane serves as a clean thermal source of silylene (SiH₂) and methyl-substituted silylenes [2]. Furthermore, its decomposition rate and product distribution differ markedly from its isomer, 1,1,2-trimethyldisilane, due to steric and electronic effects of the (CH₃)₃Si- group versus the CH₃(H)₂Si- group [3]. Substituting with an alternative compound without accounting for these quantifiable differences can lead to altered film stoichiometry, compromised conformality, and unpredictable thermal budgets.

Decomposition pathway
1,1,1-TrimethyldisilaneClean Si–Si bond cleavage generates silylene; rate governed by distinct Arrhenius parameters.
1,1,2-isomer or monosilanes1,1,2-isomer decomposes ~3× faster at 600 K; monosilanes lack Si–Si bond and cannot produce silylene.
Vapor delivery
Lower vapor pressure (175 mmHg at 25°C) supports stable bubbler delivery without excessive cooling.
1,1,2-isomer has ~1.9× higher vapor pressure, risking condensation control issues.
Structural asymmetry
H₃Si– group provides unique steric and electronic environment for insertion reactions.
Symmetric disilanes or monosilanes alter steric bulk and may shift reaction selectivity.

Quantitative Evidence for Selecting 1,1,1-Trimethyldisilane Over Closest Analogs: A Procurement Decision Guide


Thermal Decomposition Kinetics: 1,1,1-Trimethyldisilane vs. 1,1,2-Trimethyldisilane

The thermal decomposition of 1,1,1-trimethyldisilane proceeds at a quantifiably slower rate than its isomer, 1,1,2-trimethyldisilane. This kinetic stability provides a wider processing window for applications requiring controlled precursor delivery. Specifically, the Arrhenius parameters for decomposition differ significantly: for 1,1,1-trimethyldisilane, the rate expression is log k/s⁻¹ = (12.95 ± 0.56) - (53.0 ± 1.6) kcal mol⁻¹ / 2.303 RT, whereas for 1,1,2-trimethyldisilane, it is log k/s⁻¹ = (12.93 ± 0.31) - (47.3 ± 0.9) kcal mol⁻¹ / 2.303 RT [1]. At 600 K, the calculated rate constants are 1.13 x 10⁻⁵ s⁻¹ for 1,1,1-trimethyldisilane versus 3.34 x 10⁻⁵ s⁻¹ for 1,1,2-trimethyldisilane, representing a ~3-fold difference [2].

Thermal decomposition kinetics
Head-to-head
k (600 K): 1.13×10⁻⁵ s⁻¹ vs 3.34×10⁻⁵ s⁻¹ for 1,1,2-isomer
Reported ~3-fold slower decomposition supports wider thermal budget for CVD control.
Arrhenius Eₐ: 53.0 ± 1.6 kcal/mol (this compound) vs 47.3 ± 0.9 kcal/mol (isomer).
Thermal Decomposition Kinetics Silylene Generation Precursor Stability

Volatility and Vapor Pressure: 1,1,1-Trimethyldisilane vs. 1,1,2-Trimethyldisilane

1,1,1-Trimethyldisilane exhibits a significantly lower vapor pressure and higher boiling point compared to its 1,1,2-isomer. This property is critical for bubbler-based precursor delivery systems, where a lower vapor pressure can simplify mass flow control and reduce the risk of condensation in delivery lines. At 25°C, the vapor pressure of 1,1,1-trimethyldisilane is 175.3 ± 0.1 mmHg, whereas 1,1,2-trimethyldisilane has a vapor pressure of 331.7 ± 0.1 mmHg . Similarly, the boiling point at 760 mmHg is 64.7 ± 23.0 °C for 1,1,1-trimethyldisilane, compared to 47.8 ± 23.0 °C for the 1,1,2-isomer .

Vapor pressure
Data to verify
175.3 ± 0.1 mmHg at 25 °C
Vapor pressure delivery context: ~1.9-fold lower than 1,1,2-isomer.
Boiling point reported as 64.7 ± 23.0 °C (760 mmHg).
Vapor Pressure Volatility Precursor Delivery

Silylene Generation Efficiency: 1,1,1-Trimethyldisilane as a Clean Thermal Precursor

1,1,1-Trimethyldisilane serves as an efficient and clean thermal precursor for generating silylene (SiH₂) under controlled conditions, a capability not shared by monosilanes like trimethylsilane, which lack the requisite Si-Si bond for this specific unimolecular decomposition pathway. Pulsed high-vacuum flash pyrolysis of 1,1,1-trimethyldisilane, followed by condensation with nitrogen at 10 K, has been successfully employed to generate and matrix-isolate the silylene-nitrogen complex, enabling fundamental spectroscopic studies [1]. The decomposition pathway (CH₃)₃SiSiH₃ → (CH₃)₃SiH + SiH₂ is well-established, with the silylene insertion product 1,1,1-trimethyldisilane itself being formed as a major product in recoil silicon experiments [2]. This contrasts with trimethylsilane, which does not generate silylene upon thermal decomposition.

Silylene generation
Class-level
Flash pyrolysis → SiH₂ matrix-isolated at 10 K
Supports clean silylene source for mechanistic studies; monosilanes lack this capability.
Reaction: (CH₃)₃SiSiH₃ → (CH₃)₃SiH + SiH₂.
Silylene Generation Flash Pyrolysis Matrix Isolation

Molecular Geometry and Internal Rotation Barrier: Impact on Reactivity

The molecular structure of 1,1,1-trimethyldisilane, determined by gas-phase electron diffraction, reveals a staggered conformation with C₃ᵥ symmetry [1]. The Si-Si bond length is 2.351(4) Å, and the barrier to internal rotation around the Si-Si bond has been calculated using ab initio methods [2]. While direct comparative bond length data for 1,1,2-trimethyldisilane is not available in the same study, the series X₃SiSiMe₃ (X = H, F, Cl, Br) demonstrates that substituents on the non-methylated silicon significantly influence the Si-Si bond length and Si-Si-X bond angle, underscoring the structural uniqueness of the H₃Si- terminus in 1,1,1-trimethyldisilane [1].

Si–Si bond length
Reported
2.351(4) Å (gas-phase electron diffraction)
Structural parameter for computational deposition modeling.
C₃ᵥ symmetry; barrier to internal rotation available from ab initio studies.
Molecular Structure Conformational Analysis Reactivity

Optimal Application Scenarios for 1,1,1-Trimethyldisilane Based on Quantitative Evidence


Controlled Thermal Generation of Silylene for Fundamental Mechanistic Studies

1,1,1-Trimethyldisilane is the preferred precursor for matrix-isolation studies requiring clean, in-situ generation of silylene (SiH₂). As demonstrated by its use in pulsed high-vacuum flash pyrolysis, the compound's well-defined unimolecular decomposition pathway (eliminating trimethylsilane) yields silylene without competing side reactions that plague other precursors [1]. The quantifiably slower decomposition rate compared to its 1,1,2-isomer (~3-fold difference at 600 K) provides a wider experimental window for controlling silylene concentration [2].

CVD Precursor Requiring Moderate Volatility and Thermal Stability

For chemical vapor deposition (CVD) processes where precursor volatility must be balanced against thermal stability, 1,1,1-trimethyldisilane offers a distinct advantage. Its vapor pressure (175.3 mmHg at 25°C) is ~1.9-fold lower than that of 1,1,2-trimethyldisilane, facilitating more stable delivery from conventional bubblers without excessive heating [1]. Simultaneously, its higher activation energy for decomposition (53.0 ± 1.6 kcal/mol) compared to the 1,1,2-isomer (47.3 ± 0.9 kcal/mol) provides greater thermal latitude before premature decomposition occurs in gas lines [2].

Synthesis of Asymmetric Organosilicon Building Blocks via Silylene Insertion

1,1,1-Trimethyldisilane is a demonstrated source of silylene for insertion reactions into Si-H and other bonds. Its formation as a major product in recoil silicon experiments via silylene insertion into the Si-H bond of trimethylsilane validates this reaction pathway [1]. This property enables the synthesis of complex, asymmetric organosilicon compounds that cannot be readily accessed using symmetric disilanes or monosilanes, which lack the necessary Si-Si bond for generating the reactive silylene intermediate.

Application
Selection Property
Validation Focus
Silylene mechanistic studies
Clean Si–Si bond cleavage pathway
Flash pyrolysis yield and silylene trapping
CVD precursor delivery
Moderate volatility and higher thermal stability
Vapor pressure consistency and decomposition onset
Asymmetric Si building blocks
Silylene insertion into Si–H bonds
Insertion product distribution and selectivity

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